molecular formula C17H22N8 B12265167 N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine

N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12265167
M. Wt: 338.4 g/mol
InChI Key: ZIUBKLQOMSLNRL-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step reactions. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer (ICT), which enhances its absorption and emission characteristics .

Comparison with Similar Compounds

N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Properties

Molecular Formula

C17H22N8

Molecular Weight

338.4 g/mol

IUPAC Name

N,N,4-trimethyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C17H22N8/c1-13-12-16(21-17(19-13)22(2)3)24-10-8-23(9-11-24)14-5-7-25-15(20-14)4-6-18-25/h4-7,12H,8-11H2,1-3H3

InChI Key

ZIUBKLQOMSLNRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

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